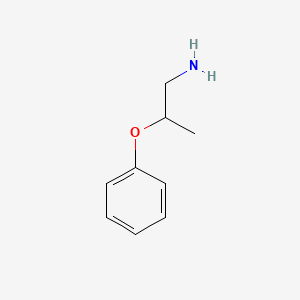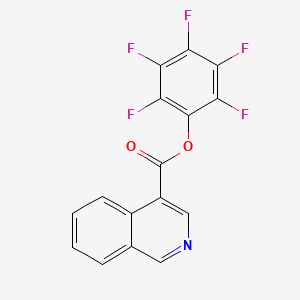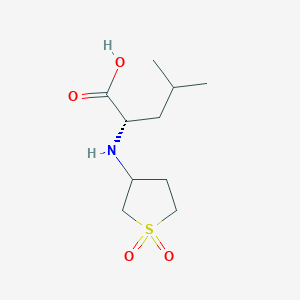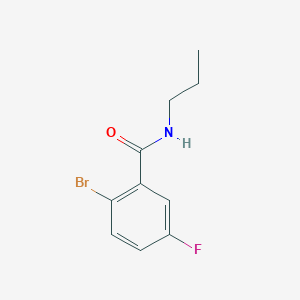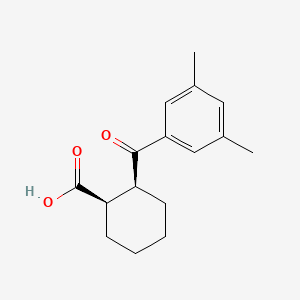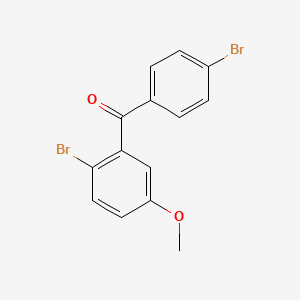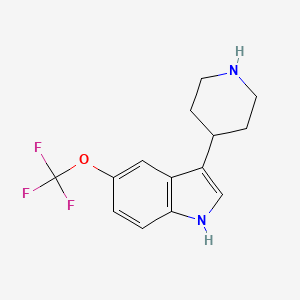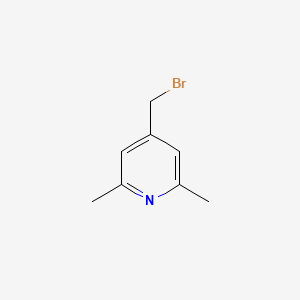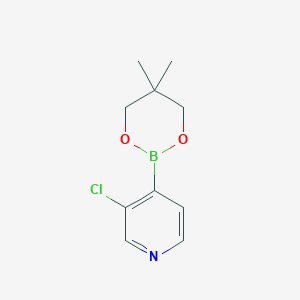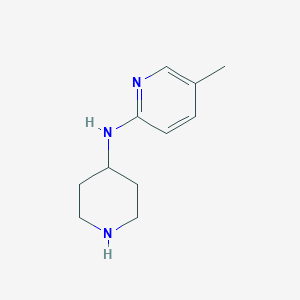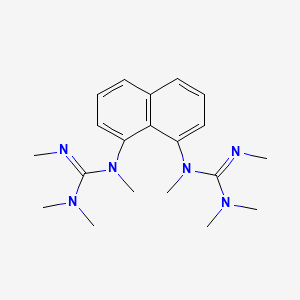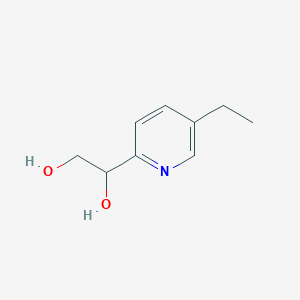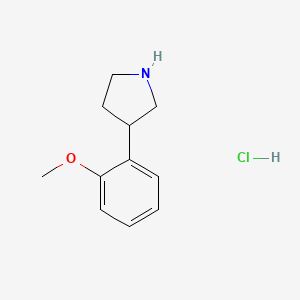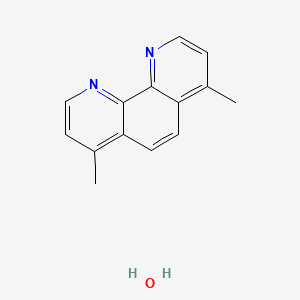
4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate
Overview
Description
4,7-Dimethyl-1,10-phenanthroline hydrate is an organic compound with the molecular formula C14H12N2·H2O. It is a derivative of 1,10-phenanthroline, where two methyl groups are substituted at the 4 and 7 positions of the phenanthroline ring. This compound is known for its role as a bidentate ligand, forming complexes with various metal ions. It is widely used in coordination chemistry, analytical chemistry, and as an intermediate in synthetic chemistry .
Mechanism of Action
Target of Action
The primary target of 4,7-Dimethyl-1,10-Phenanthroline Hydrate is Azurin , a protein found in the bacterium Pseudomonas aeruginosa . Azurin plays a crucial role in the electron transport chain of this bacterium, contributing to its energy production processes .
Mode of Action
This means it can form complexes with metal ions, potentially interfering with the normal function of Azurin and thus affecting the energy production of the bacterium .
Biochemical Pathways
Given its interaction with azurin, it is likely that it impacts the electron transport chain in pseudomonas aeruginosa, potentially disrupting energy production and other processes dependent on this pathway .
Result of Action
Its ability to form complexes with metal ions suggests it could interfere with metal-dependent processes in cells . In the context of its interaction with Azurin, this could potentially disrupt the bacterium’s energy production .
Action Environment
Factors such as ph, temperature, and the presence of other ions could potentially affect its ability to form complexes with metal ions and thus its overall activity .
Biochemical Analysis
Biochemical Properties
4,7-DIMETHYL-1,10-PHENANTHROLINE hydrate plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It acts as a bidentate ligand, meaning it can bind to a metal ion through two nitrogen atoms. This property allows it to interact with various enzymes and proteins that require metal cofactors for their activity. For example, this compound can form complexes with iron ions, which are essential for the function of many metalloenzymes involved in redox reactions and electron transport . Additionally, it can interact with nucleic acids, stabilizing certain structures such as G-quadruplexes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the specific cellular contextFor instance, by chelating metal ions, this compound can inhibit the activity of metalloproteinases, which are involved in the degradation of extracellular matrix components . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its ability to bind metal ions. This binding can result in the inhibition or activation of metal-dependent enzymes. For example, the compound can inhibit the activity of matrix metalloproteinases by chelating the zinc ions required for their catalytic activity . Additionally, this compound can stabilize certain nucleic acid structures, such as G-quadruplexes, by forming complexes with metal ions that interact with these structures . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of chronic exposure . These effects can include alterations in cell signaling pathways, gene expression, and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate the activity of metal-dependent enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including oxidative stress, cellular damage, and apoptosis . These adverse effects are likely due to the compound’s ability to chelate essential metal ions, disrupting normal cellular function.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metal ions. The compound can affect the activity of enzymes involved in redox reactions, electron transport, and other metabolic processes . For example, by chelating iron ions, this compound can inhibit the activity of iron-dependent enzymes, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with metal ions and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dimethyl-1,10-phenanthroline can be synthesized through a multi-step process involving the Skraup reaction. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with o-phenylenediamine and glycerol.
Cyclization: The reaction is catalyzed by sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene. This step involves the cyclization of glycerol with o-phenylenediamine to form the phenanthroline skeleton.
Industrial Production Methods
Industrial production of 4,7-dimethyl-1,10-phenanthroline typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-1,10-phenanthroline undergoes various chemical reactions, including:
Coordination Reactions: It forms stable complexes with metal ions such as copper, iron, and zinc.
Oxidation and Reduction: It can participate in redox reactions, often used as a redox indicator.
Substitution Reactions: The methyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper sulfate, iron chloride) in aqueous or organic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Metal Complexes: Formation of metal-ligand complexes with distinct colors and properties.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can be converted to its oxidized or reduced forms.
Scientific Research Applications
4,7-Dimethyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Employed in biochemical assays to detect and quantify metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound without methyl substitutions.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties.
Neocuproine: A derivative of 1,10-phenanthroline with methyl groups at the 2 and 9 positions.
Uniqueness
4,7-Dimethyl-1,10-phenanthroline is unique due to its specific substitution pattern, which enhances its steric and electronic properties. This makes it particularly effective in forming stable metal complexes and in applications requiring specific ligand geometry and reactivity .
Properties
IUPAC Name |
4,7-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVLDFFWTQYGSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062932 | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3248-05-3, 308134-34-1 | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3248-05-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-Dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


